Naph-EA-mal

Descripción general

Descripción

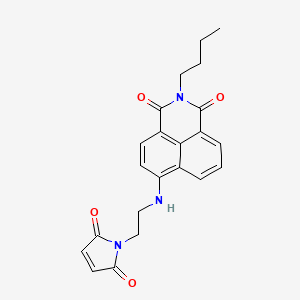

Naph-EA-mal, also known as Thiol-green 1, is a novel turn-on type of ultrafast biothiol fluorescent probe. It is designed for the detection and imaging of thiols in biological systems. The compound consists of a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker . This compound displays high selectivity and a fast response toward thiols in aqueous solutions, making it a valuable tool for various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Naph-EA-mal involves the combination of a naphthalimide moiety, a maleimide unit, and 1,2-ethylenediamine. The reaction typically takes place in an organic solvent such as acetonitrile, with the presence of a buffer like Tris-HCl at pH 7.4 . The reaction mechanism involves the formation of a covalent bond between the maleimide unit and thiols through a Michael addition reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key steps involve the purification of the final product using techniques such as silica gel column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Naph-EA-mal primarily undergoes Michael addition reactions with thiols. This reaction is highly selective and occurs rapidly in aqueous solutions .

Common Reagents and Conditions:

Reagents: Thiols such as cysteine, homocysteine, and glutathione.

Conditions: Aqueous solutions with a pH of 7.4, typically buffered with Tris-HCl.

Major Products: The major product formed from the reaction of this compound with thiols is a covalent adduct where the thiol group is attached to the maleimide unit, resulting in a fluorescent signal .

Aplicaciones Científicas De Investigación

Naph-EA-mal has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Naph-EA-mal involves the selective reaction with thiols through a Michael addition reaction. The maleimide unit in this compound acts as a thiol acceptor, forming a covalent bond with the thiol group. This reaction disrupts the fluorescence quenching mechanism, resulting in a strong fluorescent signal from the naphthalimide moiety . The reaction mechanism has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Comparación Con Compuestos Similares

Naphthalimide-based Probes: Similar to Naph-EA-mal, these probes also use naphthalimide as a fluorophore but may have different thiol acceptors.

Maleimide-based Probes: These probes utilize maleimide as a thiol acceptor but may have different fluorophores.

Uniqueness of this compound: this compound is unique due to its ultrafast response and high selectivity toward thiols. The combination of a naphthalimide fluorophore and a maleimide thiol acceptor, linked by 1,2-ethylenediamine, provides a robust and efficient probe for thiol detection and imaging .

Propiedades

IUPAC Name |

2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDYDLQZILWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Naph-EA-mal interact with thiols and what are the downstream effects?

A1: this compound interacts with thiols through a specific chemical reaction. The molecule contains a maleimide unit, which acts as a thiol acceptor. When a thiol group (like those found in the amino acid cysteine) encounters the probe, it reacts with the maleimide, breaking the existing double bond and forming a stable thioether bond. []

- Covalent Labeling: The thioether bond formed between this compound and the thiol is covalent, meaning it is a strong and stable bond. This allows the probe to effectively label thiol-containing molecules, such as proteins, enabling their visualization and tracking. []

Q2: What are the applications of this compound in biological research?

A2: this compound's ability to selectively and quickly react with thiols, coupled with its fluorescence turn-on property, makes it a powerful tool for various biological applications, including:

- Protein Labeling: this compound can be used to label proteins containing cysteine residues, enabling researchers to study protein localization, interactions, and dynamics within cells. []

- Bioimaging: The fluorescent nature of this compound allows for the visualization of thiols in living cells, providing insights into cellular processes involving these important molecules. []

- Thiol Quantification: The fluorescence intensity of this compound is directly proportional to the concentration of thiols present. This allows researchers to quantify thiol levels in cell lysates or other biological samples. []

- Redox Status Monitoring: Reversible oxidation of thiols plays a crucial role in cellular redox balance. This compound can help monitor these dynamic changes in thiol oxidation state within cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.